molecular formula C23H28ClNO2 B13748344 6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride CAS No. 101491-46-7

6-(Dipropylaminomethyl)-3-methyl-flavone hydrochloride

Katalognummer: B13748344
CAS-Nummer: 101491-46-7
Molekulargewicht: 385.9 g/mol
InChI-Schlüssel: TXTPAWPBOYTHGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride is a complex organic compound with a unique structure that combines chromene and azanium chloride moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wirkmechanismus

The mechanism of action of (3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium chloride is unique due to its combination of chromene and azanium chloride moieties, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

101491-46-7

Molekularformel

C23H28ClNO2

Molekulargewicht

385.9 g/mol

IUPAC-Name

(3-methyl-4-oxo-2-phenylchromen-6-yl)methyl-dipropylazanium;chloride

InChI

InChI=1S/C23H27NO2.ClH/c1-4-13-24(14-5-2)16-18-11-12-21-20(15-18)22(25)17(3)23(26-21)19-9-7-6-8-10-19;/h6-12,15H,4-5,13-14,16H2,1-3H3;1H

InChI-Schlüssel

TXTPAWPBOYTHGO-UHFFFAOYSA-N

Kanonische SMILES

CCC[NH+](CCC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.